molecular formula C16H14O3 B1315533 4-Acetoxy-4'-methylbenzophenone CAS No. 93958-35-1

4-Acetoxy-4'-methylbenzophenone

Cat. No.: B1315533
CAS No.: 93958-35-1
M. Wt: 254.28 g/mol
InChI Key: FURWUOAMHSMCQN-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-methylbenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and a methyl group attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Acetoxy-4’-methylbenzophenone has several scientific research applications:

Safety and Hazards

The safety data sheet for 4-Methylbenzophenone, a similar compound, suggests avoiding dust formation and breathing vapors, mist, or gas . In case of contact, it is recommended to rinse with plenty of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-methylbenzophenone typically involves the acetylation of 4-hydroxy-4’-methylbenzophenone. One common method includes the reaction of 4-hydroxy-4’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of around 50-60°C for about 15 minutes, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: In industrial settings, the production of 4-Acetoxy-4’-methylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

    4-Hydroxy-4’-methylbenzophenone: This compound is a precursor in the synthesis of 4-Acetoxy-4’-methylbenzophenone.

    4-Methylbenzophenone: Shares structural similarities but lacks the acetoxy group.

    Benzophenone: The parent compound of the benzophenone class, used widely in various applications.

Uniqueness: 4-Acetoxy-4’-methylbenzophenone is unique due to the presence of both an acetoxy and a methyl group, which confer specific chemical and biological properties. Its ability to act as a photoinitiator and its potential therapeutic applications distinguish it from other benzophenone derivatives .

Properties

IUPAC Name

[4-(4-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-3-5-13(6-4-11)16(18)14-7-9-15(10-8-14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWUOAMHSMCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519154
Record name 4-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93958-35-1
Record name 4-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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